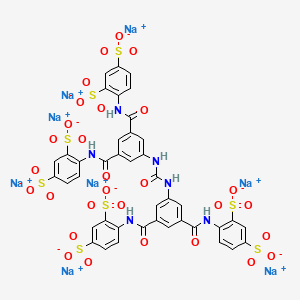
尼卡诺普罗
描述
Nicainoprol, also known as CAS-924; RU-42924, is calcium channel antagonist and a putative class I antiarrhythmic agent. Nicainoprol could be useful in the prevention and treatment of arrhythmias associated with acute myocardial infarction.
科学研究应用
抗心律失常药
尼卡诺普罗是一种新型的 I 类抗心律失常药物 . 它以 2 mg/kg 和 3 mg/kg 的体重剂量静脉注射给药,并已对其临床、心电图和电生理学作用进行了研究 .
电生理学效应
在药物给药结束后的 15 分钟,PR 间期延长了 24.4%,QTC 延长了 3.9%。 QRS 时程的延长 (+6%) 不显著 .
心率调节
心率略微下降 (-3.9%),但无显著性,窦房结功能无变化 .
心房传导和房室 (AV) 传导
心房传导和 AV 传导的改变是由于 PA 间期 (+57.4%)、AH 间期 (+10.9%) 和 HV 间期 (+43.8%) 的增加。 顺行 Wenckebach 周期长度增加了 11% .
不应期
有效和功能性心房不应期分别增加了 4.5% 和 114%,AV 结的有效不应期增加了 11.2% .
血压调节
注射后的第二分钟 (-9.4%) 和第 15 分钟 (-3.4%) 之间观察到血压下降,但不显著 .
钙通道阻滞剂
尼卡诺普罗,也称为 RU-42924,是一种钙通道阻滞剂 .
急性心肌梗塞相关心律失常的治疗
作用机制
Mode of Action
Nicainoprol interacts with its targets by blocking the fast sodium channels and voltage-dependent calcium channels . This blocking action reduces the influx of sodium and calcium ions during the action potential of cardiac cells, which can help to stabilize the electrical activity of the heart and prevent arrhythmias .
Biochemical Pathways
The primary biochemical pathway affected by Nicainoprol is the cardiac action potential pathway. By blocking fast sodium channels, Nicainoprol reduces the maximal upstroke velocity (Vmax) of the action potential . This can slow the rate of depolarization and repolarization in cardiac cells, potentially preventing rapid and irregular heart rhythms .
Pharmacokinetics
It is known that the drug is administered intravenously . The dosage used in studies varies, with doses of 2 mg/kg and 3 mg/kg of body weight being reported . More research would be needed to fully outline the ADME properties of Nicainoprol and their impact on its bioavailability.
Result of Action
The primary result of Nicainoprol’s action is the prevention and treatment of arrhythmias associated with acute myocardial infarction . By blocking fast sodium channels and calcium channels, Nicainoprol can help to stabilize the electrical activity of the heart, reducing the likelihood of irregular heart rhythms .
Action Environment
The efficacy and stability of Nicainoprol can be influenced by various environmental factors. For instance, hypoxic, hyperkalaemic, and acidotic conditions can modify the blocking actions of Nicainoprol on sodium channels . More research is needed to fully understand how different environmental factors can influence the action of Nicainoprol.
生化分析
Biochemical Properties
Nicainoprol interacts with various enzymes and proteins in the body. It is known to block fast sodium channels, which play a crucial role in the propagation of action potentials in excitable cells . It also acts as a calcium channel antagonist , which means it inhibits the movement of calcium ions through calcium channels.
Cellular Effects
Nicainoprol has significant effects on various types of cells, particularly cardiac cells. It influences cell function by blocking fast sodium channels and inhibiting calcium channels . This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the blocking of sodium channels can affect the action potential of cardiac cells, which can in turn influence the rhythm of the heart.
Molecular Mechanism
Nicainoprol exerts its effects at the molecular level primarily through its interactions with ion channels. As a fast-sodium-channel blocking agent, it binds to these channels and inhibits the flow of sodium ions . As a calcium channel antagonist, it binds to calcium channels and inhibits the flow of calcium ions . These actions can lead to changes in the action potential of cells and ultimately affect the functioning of the heart.
Temporal Effects in Laboratory Settings
The effects of Nicainoprol can change over time in laboratory settings. For instance, its antiarrhythmic effects can be observed shortly after administration
Metabolic Pathways
Given its role as a fast-sodium-channel blocking agent and a calcium channel antagonist , it is likely to interact with enzymes or cofactors involved in these pathways
Transport and Distribution
Given its role as a fast-sodium-channel blocking agent and a calcium channel antagonist , it is likely to be transported to areas where these channels are present
Subcellular Localization
Given its role as a fast-sodium-channel blocking agent and a calcium channel antagonist , it is likely to be localized to areas where these channels are present
属性
IUPAC Name |
[8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,4-dihydro-2H-quinolin-1-yl]-pyridin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-15(2)23-13-18(25)14-27-19-9-3-6-16-8-5-11-24(20(16)19)21(26)17-7-4-10-22-12-17/h3-4,6-7,9-10,12,15,18,23,25H,5,8,11,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIHHZBJBKRDIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1N(CCC2)C(=O)C3=CN=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10868395 | |
| Record name | Nicainoprol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10868395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76252-06-7 | |
| Record name | Nicainoprol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76252-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicainoprol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076252067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicainoprol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10868395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydro-8-[2-hydroxy-3-(isopropylamino)propoxy]-1-(3-pyridylcarbonyl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.255 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICAINOPROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UA960P80H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-[[4-Fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid](/img/structure/B1678651.png)













